molecular formula C14H9F3N2O B1525990 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile CAS No. 1291554-41-0

5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile

Cat. No. B1525990
CAS RN: 1291554-41-0
M. Wt: 278.23 g/mol
InChI Key: LLHKBWFNHKLJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile is a chemical compound with the molecular formula C14H9F3N2O . It can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .


Synthesis Analysis

The synthesis of 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile involves several steps. For instance, BBi’3 (28.3 mL, 28.24 mmol) was added to a solution of 3-methoxy-4-(trifluoromethyl) aniline (270.0 mg, 1.41 mmol) in DCE (5.00 mL) at 0 °C. The resulting mixture was stirred at 25 °C for 14 hours. The resulting mixture was then concentrated under vacuum .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile is characterized by the presence of a trifluoromethyl group (-CF3), a phenoxy group, and an amino group. The trifluoromethyl group is a common feature in many FDA-approved drugs .

properties

IUPAC Name

5-amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c15-14(16,17)10-1-4-12(5-2-10)20-13-6-3-11(19)7-9(13)8-18/h1-7H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKBWFNHKLJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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